Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-
Overview
Description
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group and a chloro-pyrimidinyl group attached to an ethanol backbone
Scientific Research Applications
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
Target of Action
The compound 2-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol primarily targets the Endothelin receptors (ET) . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .
Mode of Action
This compound acts as a potent inhibitor of the ET(A) receptor and also shows significant affinity for the ET(B) receptor . By inhibiting these receptors, it prevents the binding of endothelins, thereby reducing vasoconstriction and cell proliferation .
Biochemical Pathways
It is known that the inhibition of endothelin receptors can lead to a decrease in vasoconstriction and cell proliferation . This can have downstream effects on various cardiovascular functions.
Pharmacokinetics
The compound exhibits excellent pharmacokinetic properties, which contribute to its high oral efficacy . .
Result of Action
The inhibition of endothelin receptors by this compound leads to a decrease in vasoconstriction and cell proliferation . This can result in the alleviation of conditions such as hypertension .
Biochemical Analysis
Biochemical Properties
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as endothelin receptors, where it acts as a potent dual endothelin receptor antagonist . This compound binds to the endothelin receptors, inhibiting their activity and thereby modulating various physiological processes. The interaction between Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- and endothelin receptors is crucial for its biochemical activity, as it influences the signaling pathways mediated by these receptors.
Cellular Effects
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the secretion of tumor-derived extracellular vesicle PD-L1, thereby improving antitumor immune responses . Additionally, Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- affects the proliferation and remodeling of endothelial and smooth muscle cells, which are critical for maintaining vascular homeostasis .
Molecular Mechanism
The molecular mechanism of action of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to endothelin receptors, inhibiting their activity and preventing the downstream signaling pathways that lead to various physiological effects . By inhibiting endothelin receptors, Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- modulates the expression of genes involved in vascular tone regulation, cell proliferation, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown excellent pharmacokinetic properties and high in vivo efficacy in hypertensive Dahl salt-sensitive rats . Over time, Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- maintains its stability and continues to exert its inhibitory effects on endothelin receptors, leading to sustained physiological outcomes.
Dosage Effects in Animal Models
The effects of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- vary with different dosages in animal models. At lower doses, this compound effectively inhibits endothelin receptors without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound undergoes metabolic transformations that influence its pharmacokinetic and pharmacodynamic properties . The interactions with metabolic enzymes affect the metabolic flux and levels of metabolites, thereby impacting the overall biochemical activity of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-.
Transport and Distribution
The transport and distribution of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently transported across cellular membranes and distributed to various tissues, where it exerts its biochemical effects . The localization and accumulation of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- within specific tissues are crucial for its therapeutic efficacy and safety profile.
Subcellular Localization
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- exhibits specific subcellular localization, which influences its activity and function. This compound is directed to particular compartments or organelles within the cell, where it interacts with target biomolecules . The subcellular localization of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- is determined by targeting signals and post-translational modifications that guide its distribution within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- typically involves the reaction of 4-bromophenyl and 6-chloro-4-pyrimidinyl intermediates with ethanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the ethanol molecule attacks the pyrimidine ring, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl and chloro-pyrimidinyl groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Bosentan: A dual endothelin receptor antagonist with a similar pyrimidine structure.
Macitentan: Another endothelin receptor antagonist with structural similarities.
Ambrisentan: A selective endothelin receptor antagonist.
Uniqueness
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromophenyl and chloro-pyrimidinyl groups makes it a versatile compound for various applications, distinguishing it from other pyrimidine derivatives.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c13-9-3-1-8(2-4-9)10-11(14)15-7-16-12(10)18-6-5-17/h1-4,7,17H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNYUUGEHOXCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)OCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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